molecular formula C16H19BrN2O B5639394 1-(4-bromobenzyl)-4-(2-furylmethyl)piperazine

1-(4-bromobenzyl)-4-(2-furylmethyl)piperazine

Cat. No. B5639394
M. Wt: 335.24 g/mol
InChI Key: WGIQPCUQNARILO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzylpiperazine derivatives, including 1-(4-bromobenzyl)-4-(2-furylmethyl)piperazine, involves various chemical reactions designed to introduce specific functional groups into the piperazine structure. A common approach includes the reaction of secondary amines with halogenated compounds to introduce the bromobenzyl and furylmethyl groups into the piperazine molecule. These synthetic pathways are characterized by their ability to produce compounds with high specificity and under controlled reaction conditions, allowing for the synthesis of regioisomeric bromodimethoxy benzyl piperazines and other related derivatives (Abdel-Hay, Deruiter, & Clark, 2014); (Hussain et al., 2017).

Molecular Structure Analysis

The molecular structure of 1-(4-bromobenzyl)-4-(2-furylmethyl)piperazine has been confirmed through various analytical techniques, including FTIR, NMR (both 1H and 13C), and X-ray single crystal diffraction. These methods provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions, contributing to a comprehensive understanding of the compound's chemical behavior and reactivity. The molecular structure is stabilized by intra- and intermolecular interactions, including hydrogen bonding and π-π interactions, which are crucial for the compound's biological activity and interaction with other molecules (Chen et al., 2021).

Chemical Reactions and Properties

1-(4-Bromobenzyl)-4-(2-furylmethyl)piperazine participates in various chemical reactions that demonstrate its reactivity and potential applications. These reactions include its use as a precursor for further chemical modifications, such as the introduction of additional functional groups or the formation of complex molecules through coupling reactions. The presence of the bromobenzyl and furylmethyl groups provides reactive sites for nucleophilic substitution reactions, enabling the synthesis of a wide range of derivatives with potential therapeutic properties.

Physical Properties Analysis

The physical properties of 1-(4-bromobenzyl)-4-(2-furylmethyl)piperazine, including melting point, solubility, and crystalline structure, are influenced by its molecular structure. These properties are critical for the compound's application in various fields, affecting its formulation, stability, and handling. Analytical techniques such as GC-MS and FT-IR spectroscopy have been employed to characterize these physical properties, providing essential data for the compound's practical use and further research (Abdel-Hay, Deruiter, & Clark, 2014).

Chemical Properties Analysis

The chemical properties of 1-(4-bromobenzyl)-4-(2-furylmethyl)piperazine, including its reactivity, stability, and interaction with other chemical entities, are central to its applications in chemical synthesis and potential therapeutic uses. Studies have focused on its enzyme inhibitory activity, interaction with bacterial strains, and potential as a therapeutic agent, demonstrating the compound's broad applicability and functional versatility. These investigations highlight the compound's role in inhibiting specific enzymes and its antibacterial activity, underlining its potential in developing new therapeutic agents (Hussain et al., 2017).

properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4-(furan-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O/c17-15-5-3-14(4-6-15)12-18-7-9-19(10-8-18)13-16-2-1-11-20-16/h1-6,11H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIQPCUQNARILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromobenzyl)-4-(furan-2-ylmethyl)piperazine

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